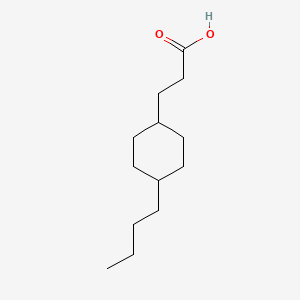

3-(4-Butylcyclohexyl)propanoic acid

Description

Contextualization within Aliphatic Carboxylic Acids and Cyclohexane (B81311) Derivatives

3-(4-Butylcyclohexyl)propanoic acid is structurally classified as an aliphatic carboxylic acid featuring a cyclohexane ring. Aliphatic carboxylic acids are organic compounds characterized by a carboxyl group (-COOH) attached to a saturated or unsaturated alkyl chain. ksu.edu.sa The simplest members of this family, such as formic and acetic acid, are well-known, while longer-chain versions are commonly referred to as fatty acids. ksu.edu.sa Propanoic acid (also known as propionic acid) is a three-carbon carboxylic acid that serves as the foundational acid for the subject compound. wikipedia.org These acids are notable for their ability to form hydrogen bonds and their characteristic acidic properties due to the carboxyl functional group. ksu.edu.saquora.com

The second key structural component is the cyclohexane derivative. Cyclohexanecarboxylic acid, the simplest representation of this class, is a colorless solid at room temperature and is typically prepared via the hydrogenation of benzoic acid. wikipedia.org The cyclohexane ring is not planar but exists in various conformations, most notably the "chair" and "boat" forms, which influences the molecule's steric and electronic properties. The presence of a substituent on the cyclohexane ring, such as the butyl group in this compound, introduces further complexity and potential for stereoisomerism (cis/trans isomers), which can significantly affect the molecule's physical properties and biological interactions.

Theoretical Significance of Cyclohexyl-Substituted Propanoic Acid Scaffolds

The combination of a propanoic acid tail with a cyclohexyl ring creates a molecular scaffold with distinct theoretical importance. The propanoic acid moiety provides a polar, acidic functional group capable of participating in hydrogen bonding and salt formation, which is often crucial for solubility and interaction with biological targets. wikipedia.orgontosight.ai

The cyclohexyl group, particularly when substituted, imparts lipophilicity to the molecule. This nonpolar, bulky aliphatic ring can influence how the molecule interacts with hydrophobic pockets in enzymes or receptors. The conformational flexibility of the cyclohexane ring, combined with the rotational freedom of the propanoic acid chain, allows the molecule to adopt various three-dimensional shapes. This conformational landscape is a key area of theoretical study, as specific conformations may be required for desired chemical reactivity or biological activity. The butyl substituent further enhances this lipophilicity and can play a role in directing the molecule's orientation within a binding site. Research into related cyclohexane carboxylic acids has highlighted their unique reactivity modes, often leveraged in organic synthesis through transition metal catalysis. researchgate.net

Overview of Research Trajectories for Related Structures and Propanoic Acid Derivatives

The broader family of propanoic acid derivatives has been the subject of extensive research across multiple scientific disciplines. ontosight.ai A significant portion of this research has focused on aryl propionic acid derivatives, a class of compounds famous for its nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. orientjchem.orgresearchgate.net These studies have established the importance of the propionic acid moiety in mediating anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org

Beyond inflammation, research has expanded into numerous other areas. For instance, indole-propanoic acid derivatives have been developed as potent agonists for GPR40, a receptor involved in insulin (B600854) secretion, highlighting their potential as antidiabetic candidates. acs.org Other research has explored 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which have shown promise as novel anticancer and antioxidant agents. mdpi.com These compounds have also been investigated for their antimicrobial properties against multidrug-resistant pathogens. nih.gov The synthesis of these varied derivatives often involves multi-step processes, including reactions like Sonogashira coupling and hydrazinolysis, to build complex molecular architectures around the propanoic acid core. acs.orgnih.gov These diverse applications underscore the versatility of the propanoic acid scaffold in medicinal chemistry and materials science. ontosight.ai

Scope of Academic Inquiry for this compound

Specific academic inquiry into this compound appears to be at a nascent stage, with its presence primarily noted in chemical supplier catalogs and patent literature. The compound is identified by its CAS number, 1372542-58-9. chiralen.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 1372542-58-9 | chiralen.com |

| Molecular Formula | C13H24O2 | chiralen.com |

| Molecular Weight | 212.33 g/mol | chiralen.com |

The primary indicators of its research scope come from a series of patents titled "Cycloalkyl-containing carboxylic acids and uses thereof," where this compound is listed. chiralen.com This suggests that the academic and industrial inquiry is likely focused on exploring the potential applications of this compound and its analogs, leveraging the physicochemical properties conferred by the butyl-substituted cyclohexane ring. The research trajectory is therefore directed towards discovering and validating the specific utilities of this class of cycloalkyl-containing carboxylic acids.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-butylcyclohexyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h11-12H,2-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKDGCJLUKMEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Transformative Pathways

Retrosynthetic Disconnection Strategies for the Cyclohexyl-Propanoic Acid Moiety

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(4-butylcyclohexyl)propanoic acid, two primary disconnection points are considered: the bond between the cyclohexane (B81311) ring and the propanoic acid side chain, and the C-C bonds within the cyclohexane ring itself.

One common strategy involves disconnecting the propanoic acid chain, leading to a 4-butylcyclohexyl synthon and a three-carbon chain synthon. This suggests a synthetic route where a functionalized 4-butylcyclohexane is coupled with a propanoic acid precursor. Often, the carboxylic acid derivative itself can be the starting point for such analyses, as many derivatives can be interconverted or synthesized from the corresponding carboxylic acid. youtube.com

A second approach involves the disconnection of the cyclohexane ring. This is particularly useful if starting from an aromatic precursor. The target molecule can be seen as the hydrogenated product of 3-(4-butylphenyl)propanoic acid. This retrosynthetic path simplifies the problem to the synthesis of a substituted benzene (B151609) derivative, which is often more straightforward, followed by the reduction of the aromatic ring. lumenlearning.comresearchgate.net

Foundational Synthetic Routes to Cyclohexane Carboxylic Acids

The construction of the core structure of cyclohexanecarboxylic acids can be achieved through various foundational methods, which can be adapted for the synthesis of the title compound.

Direct functionalization of a pre-existing cyclohexane ring is a common strategy. One method starts with the halogenation of cyclohexane, a radical substitution reaction, to produce a halocyclohexane (e.g., bromocyclohexane). youtube.com This intermediate can then be converted into a Grignard reagent by reacting it with magnesium. youtube.com Subsequent reaction of the Grignard reagent with carbon dioxide, followed by an acidic workup, yields cyclohexanecarboxylic acid. youtube.com This approach could be adapted by starting with 4-butylcyclohexane.

More advanced methods involve the direct, site-selective C-H functionalization of cycloalkane carboxylic acids. nih.gov Palladium-catalyzed reactions, for instance, can achieve transannular γ-methylene C–H arylation of cycloalkane carboxylic acids, offering a direct route to functionalized rings. nih.gov

Once the 4-butylcyclohexyl moiety is established, the propanoic acid chain can be introduced through several standard organic reactions. If a 4-butylcyclohexyl halide is prepared, it can undergo nucleophilic substitution with a cyanide salt to form a nitrile. Hydrolysis of this nitrile under acidic or basic conditions yields the corresponding carboxylic acid, extending the carbon chain.

Alternatively, a 4-butylcyclohexyl magnesium halide (Grignard reagent) can react with an appropriate three-carbon electrophile. For instance, reaction with propylene (B89431) oxide followed by oxidation of the resulting alcohol would furnish the desired propanoic acid. Another route involves the Michael addition of a 4-butylcyclohexyl cuprate (B13416276) to an acrylate (B77674) ester, followed by hydrolysis.

While a direct synthesis for this compound is not prominently detailed, the synthesis of analogous compounds provides valuable insight. For example, a patented method for producing 3-cyclohexylpropionic acid involves the hydrogenation of cinnamic acid. google.com This process first uses a silver-carbon catalyst for an oxidation step in an alkaline solution, followed by hydrogenation over a ruthenium-carbon catalyst. google.com This suggests a potential route starting from 3-(4-butylphenyl)acrylic acid.

The synthesis of 4-tert-butylcyclohexyl acetate (B1210297) involves the hydrogenation of 4-tert-butylphenol (B1678320) to 4-tert-butylcyclohexanol, followed by acetylation. google.com This highlights the viability of using a substituted phenol (B47542) as a precursor to a substituted cyclohexane.

Advanced Synthetic Techniques for Analogous Propanoic Acid Derivatives

Modern synthetic chemistry offers highly efficient methods for creating complex molecules like this compound, with a strong emphasis on catalytic reactions.

Catalytic hydrogenation is a powerful and widely used method for converting aromatic rings into their corresponding cyclohexane derivatives. researchgate.net This strategy is arguably the most efficient for synthesizing this compound. The synthesis would begin with a suitable aromatic precursor, such as 4-butylbenzoic acid or a related derivative, which is then subjected to hydrogenation.

The hydrogenation of benzene and its derivatives to cyclohexane requires catalysts and is often performed at high pressure and temperature due to the thermodynamic stability of the aromatic ring. lumenlearning.comquora.com Common catalysts for this transformation include platinum, palladium, and nickel. lumenlearning.comresearchgate.net For instance, palladium on carbon (Pd/C) or Raney Nickel are frequently employed. lumenlearning.comquora.com A simple and efficient heterogeneous palladium catalyst supported on NiO has been shown to be highly effective for the hydrogenation of various substituted aromatic compounds to their corresponding cyclohexane derivatives with high yields. rsc.org

The choice of catalyst and reaction conditions can be crucial. Rhodium and ruthenium catalysts are also used, sometimes in two-step processes where the benzene ring is first hydrogenated to a cyclohexanecarboxylic acid, which can then be further reduced if desired. google.com

Table 1: Catalysts for Aromatic Ring Hydrogenation

| Catalyst | Support | Typical Conditions | Reference |

|---|---|---|---|

| Platinum (Pt) | - | High pressure | lumenlearning.com |

| Palladium (Pd) | Carbon (C) | High pressure | lumenlearning.com |

| Nickel (Ni) | - | High temperature and pressure (150-250°C, ~25 atm) | quora.com |

| Palladium (Pd) | Nickel Oxide (NiO) | Not specified | rsc.org |

| Rhodium (Rh) | Solid support | Not specified | google.com |

Another method for reducing the benzene ring is the Birch reduction, which uses alkali metals (like lithium or sodium) in liquid ammonia. lumenlearning.com This reaction typically yields a 1,4-cyclohexadiene, which would require a subsequent hydrogenation step to form the fully saturated cyclohexane ring. lumenlearning.com

Stereoselective Synthesis of Substituted Cyclohexanes

The spatial arrangement of substituents on a cyclohexane ring dictates its physical properties and biological activity. Therefore, stereoselective synthesis is paramount. For 1,4-disubstituted cyclohexanes like the parent ring of this compound, achieving a specific cis/trans configuration is a primary synthetic goal.

Several strategies are employed for the stereoselective synthesis of substituted cyclohexanes:

Catalytic Hydrogenation: A common method involves the hydrogenation of a corresponding substituted aromatic compound, such as a 4-butylphenol (B154549) derivative. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For instance, hydrogenation of 4-tert-butylphenol over a rhodium-on-charcoal catalyst has been shown to yield cis-4-tert-butylcyclohexanol with good stereoselectivity. mdpi.com A similar approach could be envisioned for a precursor to this compound.

Stereoselective Reduction of Cyclohexanones: The reduction of a 4-butylcyclohexanone precursor offers another powerful route. The use of sterically demanding reducing agents tends to favor the formation of the thermodynamically less stable cis-isomer via equatorial attack. mdpi.com For example, L-selectride is known to produce high diastereomeric excess for the cis-alcohol. mdpi.com Biocatalytic reductions using alcohol dehydrogenases (ADHs) have also emerged as an environmentally benign method, offering high conversion and stereoselectivity. mdpi.com

Annulation and Domino Reactions: More complex and highly substituted cyclohexanes can be assembled with high stereocontrol using modern synthetic methods. nih.govacs.org Iridium-catalyzed (5+1) annulation strategies and rhodium-carbene initiated domino reactions allow for the construction of cyclohexanes with multiple stereocenters in a single, highly controlled cascade process. nih.govacs.org These advanced methods provide access to a wide array of functionalized cyclohexane cores. nih.govmdpi.com

| Method | Key Features | Typical Stereoselectivity | Reference |

| Catalytic Hydrogenation | Hydrogenation of substituted phenols over metal catalysts. | Dependent on catalyst and conditions. Rh/C can favor cis. | mdpi.com |

| Ketone Reduction | Reduction of 4-alkylcyclohexanones with bulky or enzymatic reagents. | High cis selectivity with reagents like L-selectride or specific ADHs. | mdpi.com |

| Domino Reactions | Rhodium-carbene initiated cascade reactions. | Excellent diastereoselectivity (>97:3 dr) and enantioselectivity (99% ee). | nih.gov |

| Iridium Catalysis | Alkylation of ketones with diols via hydrogen borrowing. | High diastereoselectivity for certain substitution patterns. | acs.org |

Carbon-Carbon Bond Forming Reactions (e.g., via Reformatsky reaction for β-hydroxy-aryl propanoic acids)

A key step in constructing this compound is the formation of the propanoic acid side chain. The Reformatsky reaction is a classic and reliable method for creating carbon-carbon bonds, specifically for the synthesis of β-hydroxy esters, which are direct precursors to β-hydroxypropanoic acids. byjus.comresearchgate.netnumberanalytics.com

The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgnrochemistry.com The zinc first undergoes oxidative addition into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, often called a Reformatsky enolate. wikipedia.orgnrochemistry.com This enolate is less reactive than a corresponding lithium enolate, which advantageously prevents self-condensation or reaction with the ester functionality. wikipedia.org The organozinc intermediate then adds to the carbonyl group of the aldehyde or ketone. A subsequent acidic workup yields the final β-hydroxy ester. byjus.comwikipedia.org

For the synthesis of a precursor to this compound, this reaction could be envisioned as follows:

Starting Materials: 4-Butylcyclohexanecarbaldehyde would serve as the aldehyde component. Ethyl bromoacetate (B1195939) is a common α-halo ester partner.

Reaction: The two components would be reacted in the presence of activated zinc dust in an inert solvent like THF or benzene. byjus.com

Product: The reaction would yield ethyl 3-(4-butylcyclohexyl)-3-hydroxypropanoate.

Transformation: This β-hydroxy ester can then be hydrolyzed to the corresponding β-hydroxy acid and subsequently dehydroxylated if the unsaturated or saturated propanoic acid is the final target.

The use of freshly prepared zinc and variations in the metal (e.g., indium, samarium) can improve yields and reaction conditions. byjus.comwikipedia.org This method is particularly advantageous as it works well with sterically hindered ketones and can be adapted for intramolecular reactions. byjus.comnrochemistry.com

Chemical Transformations and Functionalization of this compound

The presence of three distinct structural motifs—the carboxylic acid group, the cyclohexyl ring, and the butyl chain—allows for a wide range of chemical modifications of this compound.

Esterification Reactions of the Carboxylic Acid Group (e.g., with cyclohexanol (B46403) derivatives)

The carboxylic acid moiety is readily converted into an ester through various esterification methods. This transformation is not only a common protection strategy in multi-step synthesis but also a way to modify the molecule's physical and chemical properties.

Standard esterification procedures include:

Fischer-Speier Esterification: Reacting the carboxylic acid with an alcohol (such as a cyclohexanol derivative) in the presence of a strong acid catalyst (e.g., sulfuric acid).

Carbodiimide-Mediated Esterification: Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, followed by the addition of the alcohol. This method is milder than Fischer esterification.

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with alcohols, including sterically hindered ones like cyclohexanols, to form the corresponding ester. google.com

The synthesis of esters with cyclohexanol derivatives is of particular interest in fields like fragrance chemistry, where compounds like 4-tert-butylcyclohexyl acetate are valued for their specific odors. mdpi.comgoogle.com The esterification of this compound with various substituted cyclohexanols could generate a library of new compounds with potentially interesting properties.

Amidation and Peptide Coupling Strategies

The conversion of the carboxylic acid group to an amide is a fundamental transformation in organic and medicinal chemistry. This is typically achieved by reacting the acid with a primary or secondary amine. To facilitate this reaction, which can be sluggish, the carboxylic acid is usually activated in situ.

A host of modern peptide coupling reagents have been developed to ensure efficient and clean amide bond formation with minimal side reactions, particularly the preservation of stereochemical integrity if chiral amines are used. bachem.comuni-kiel.de

| Coupling Reagent Class | Examples | Key Characteristics | Reference |

| Carbodiimides | DCC, DIC, EDC | Widely used, affordable. Byproduct removal can be an issue (DCC). EDC is water-soluble. | bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, rapid reactions. Byproducts are generally less hazardous than with BOP. | peptide.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Very efficient and fast. HATU is particularly effective for difficult couplings. Can cause guanidinylation side reactions. | uni-kiel.desigmaaldrich.com |

The general procedure involves dissolving this compound, the desired amine, the coupling reagent, and a non-nucleophilic base (like diisopropylethylamine, DIEA) in an aprotic solvent such as DMF or dichloromethane. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to suppress racemization and increase reaction rates. uni-kiel.depeptide.com These methods allow for the synthesis of a vast array of amides from this compound.

Modifications on the Butyl Chain and Cyclohexyl Ring

Functionalization of the aliphatic portions of the molecule—the n-butyl group and the cyclohexane ring—is more challenging than modifying the carboxylic acid. These saturated hydrocarbon parts are generally unreactive. However, specific reactions can be employed to introduce new functional groups.

Free-Radical Halogenation: This is a classic method for functionalizing alkanes. Using reagents like N-bromosuccinimide (NBS) with light or a radical initiator can introduce a bromine atom onto the butyl chain or the cyclohexane ring. The selectivity can be an issue, but this provides a handle for further transformations (e.g., elimination to form an alkene, or substitution).

Oxidation: Strong oxidizing agents can potentially oxidize the cyclohexane ring or the butyl chain, although this often lacks selectivity and can lead to ring-opening or degradation. More controlled, site-selective oxidation would require advanced catalytic systems, often involving directed C-H activation.

Modifications via Precursors: A more controlled approach is to introduce the desired functionality into the synthetic precursors before the final molecule is assembled. For example, starting with a functionalized butyl group (e.g., 4-bromobutylbenzene) or a modified cyclohexanone (B45756) researchgate.netnih.gov allows for greater control over the final structure. The bulky tert-butyl group is often used as a "locking" group in cyclohexane chemistry to fix the ring in a specific conformation, which can influence the reactivity of other positions on the ring. libretexts.orgchemistryschool.net

Stereochemical Investigations and Conformational Analysis

Stereoisomerism and Chirality Considerations for 3-(4-Butylcyclohexyl)propanoic Acid

The structure of this compound contains two potential stereocenters on the cyclohexane (B81311) ring: C-1 (the carbon atom to which the propanoic acid group is attached) and C-4 (the carbon atom to which the butyl group is attached). The presence of these substituents gives rise to cis and trans diastereomers. mvpsvktcollege.ac.inkhanacademy.org

Cis Isomer: In the cis isomer, the butyl group and the propanoic acid group are on the same side of the cyclohexane ring. jove.com This isomer possesses a plane of symmetry that passes through the C-1 and C-4 carbons and the attached substituents. Due to this symmetry, the cis isomer is achiral and is considered a meso compound. libretexts.org

Trans Isomer: In the trans isomer, the butyl group and the propanoic acid group are on opposite sides of the ring. jove.com This arrangement removes the plane of symmetry present in the cis isomer. Consequently, the trans isomer is chiral and exists as a pair of enantiomers (non-superimposable mirror images). libretexts.org

Therefore, this compound can exist as a total of three stereoisomers: the achiral cis isomer and a pair of enantiomeric trans isomers.

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. quora.compressbooks.pub The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. fiveable.melibretexts.org

At room temperature, the cyclohexane ring undergoes a rapid "ring-flip" or chair-chair interconversion. masterorganicchemistry.com During this process, axial substituents become equatorial, and equatorial substituents become axial. fiveable.melibretexts.org These two chair conformations are in equilibrium, and their relative populations are determined by their respective energy levels. The collection of all possible conformations and their corresponding potential energies constitutes the molecule's conformational energy landscape. Understanding this landscape is crucial for predicting the molecule's behavior. nih.gov

The presence of bulky substituents significantly influences the conformational equilibrium of the cyclohexane ring. Large groups experience significant steric hindrance when in the axial position due to 1,3-diaxial interactions with other axial atoms. quora.comfiveable.me To alleviate this strain, the conformation where the bulky group is in the more spacious equatorial position is strongly favored. lumenlearning.com

A classic example of this is the "tert-butyl effect." The tert-butyl group is exceptionally bulky, and its presence in an axial position introduces substantial steric strain (approximately 5 kcal/mol). stackexchange.commasterorganicchemistry.com This high energy penalty effectively "locks" the cyclohexane ring into a conformation where the tert-butyl group is equatorial. stackexchange.combrainly.inchemistryschool.net While the butyl group in this compound is less bulky than a tert-butyl group, it still exerts a significant influence on the ring's conformation.

Both the butyl group and the propanoic acid group are considered bulky substituents and will have a preference for the equatorial position to minimize steric strain. lumenlearning.comfiveable.me The relative energetic preference for the equatorial position is quantified by A-values, which represent the free energy difference between the axial and equatorial conformers. masterorganicchemistry.com Larger A-values indicate a stronger preference for the equatorial position. fiveable.me

In the case of trans-3-(4-butylcyclohexyl)propanoic acid, the most stable conformation will have both the butyl group and the propanoic acid group in equatorial positions (diequatorial). The alternative diaxial conformation would be significantly less stable due to severe 1,3-diaxial interactions. jove.comlumenlearning.com

For cis-3-(4-butylcyclohexyl)propanoic acid, one substituent must be axial while the other is equatorial. jove.com The equilibrium will favor the conformer where the bulkier of the two groups occupies the equatorial position. lumenlearning.com To determine the preferred conformation, the A-values for a butyl group and a propanoic acid (or a similar carboxyl-containing) group would be compared. Generally, the group with the larger A-value will more strongly prefer the equatorial position.

Table 1: Conformational Preferences of Substituents

| Substituent | Approximate A-value (kcal/mol) | Preference for Equatorial Position |

|---|---|---|

| Methyl | 1.7 | Strong |

| Ethyl | 1.8 | Strong |

| Isopropyl | 2.15 | Very Strong |

| tert-Butyl | ~5.0 | Extremely Strong |

Note: A-values can vary slightly depending on the specific conditions and the rest of the molecule.

Based on typical A-values, the butyl group is generally considered bulkier than the propanoic acid group. Therefore, in the cis isomer, the conformation with the butyl group in the equatorial position and the propanoic acid group in the axial position is expected to be more stable.

Dynamic Stereochemistry and its Implications for Reactivity

The rapid interconversion between chair conformations and the rotational flexibility of the side chain mean that this compound exists as a dynamic mixture of conformers at room temperature. libretexts.org This dynamic nature has significant implications for the molecule's reactivity. researchgate.netspcmc.ac.in

The reactivity of a functional group on a cyclohexane ring can be highly dependent on its conformational orientation (axial vs. equatorial). youtube.com For example, in bimolecular elimination (E2) reactions, a specific anti-periplanar arrangement of the leaving group and a proton is required, which is often more readily achieved when the leaving group is in an axial position. spcmc.ac.in Conversely, nucleophilic substitution reactions (SN2) can also be influenced by the accessibility of the reaction center, which differs between axial and equatorial positions. spcmc.ac.in

The conformational equilibrium of this compound will therefore dictate the accessibility of the propanoic acid group and the adjacent ring protons for chemical reactions. The "locked" conformation of the trans isomer, with both bulky groups equatorial, will present a different reactive profile compared to the dynamic cis isomer, where the propanoic acid group has a higher probability of being in the more sterically hindered axial position.

Stereocontrol in Synthetic Pathways

The stereochemistry of the cyclohexane ring in this compound is a critical factor influencing its physical and chemical properties. The orientation of the butyl group and the propanoic acid side chain relative to the plane of the cyclohexane ring gives rise to cis and trans isomers. The control of this stereochemistry during synthesis is a key challenge and a subject of considerable investigation. Synthetic strategies typically focus on the stereoselective hydrogenation of an aromatic precursor or the post-synthesis isomerization and separation of the diastereomers.

The primary route to this compound involves the catalytic hydrogenation of 3-(4-butylphenyl)propanoic acid. The stereochemical outcome of this reaction, specifically the ratio of cis to trans isomers, is highly dependent on the choice of catalyst and the reaction conditions.

Hydrogenation of 4-alkylbenzoic acids, which are structurally analogous to the precursor of the target molecule, has been studied to understand the factors governing the cis/trans ratio. For instance, the hydrogenation of 4-alkylbenzoic acids in the presence of a special Ru-Ni/C catalytic system has been shown to produce a mixture of trans and cis isomers. lookchem.com Similarly, the hydrogenation of benzoic acid derivatives over a Pt/TiO2 catalyst also yields a mixture of stereoisomers. nih.gov The initial product of these hydrogenations is often a mixture where the cis to trans ratio can vary. For the hydrogenation of 4-alkylbenzoic acids, an approximate initial ratio of 3:2 for cis to trans isomers has been reported. lookchem.com

Due to the thermodynamic stability of the trans isomer, where both bulky substituents can occupy equatorial positions in the chair conformation, synthetic efforts are often directed towards maximizing its yield. This is typically achieved through an isomerization step following the initial hydrogenation. The mixture of cis and trans isomers can be subjected to treatment with a strong base, such as sodium hydroxide, at elevated temperatures to facilitate epimerization at the carbon atom bearing the carboxyl group. lookchem.com This process allows for the conversion of the less stable cis isomer to the more stable trans isomer, driving the equilibrium towards the desired product.

The separation of the cis and trans isomers is another crucial aspect of obtaining stereochemically pure this compound. Fractional crystallization is a common method employed for this purpose. The difference in the physical properties of the cis and trans isomers, such as their melting points and solubilities, allows for their separation. For example, in the synthesis of trans-4-alkylcyclohexanecarboxylic acids, the trans isomer can be selectively crystallized from a suitable solvent like hexane (B92381) at low temperatures. lookchem.com

The table below summarizes the influence of different synthetic strategies on the stereochemical outcome for analogous 4-substituted cyclohexanecarboxylic acids.

| Precursor | Catalyst/Method | Key Step | Predominant Isomer | Reference |

| 4-Alkylbenzoic acids | Ru-Ni/C | Hydrogenation followed by alkali-mediated isomerization | trans | lookchem.com |

| Benzoic acid derivatives | Pt/TiO2 | Hydrogenation | Mixture of cis and trans | nih.gov |

| Mixture of cis/trans isomers | NaOH, heat | Isomerization | trans | lookchem.com |

| Mixture of cis/trans isomers | Fractional Crystallization | Separation | trans (as crystalline solid) | lookchem.com |

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanics provides the fundamental basis for understanding the behavior of electrons in molecules, which in turn governs their structure and chemical reactivity.

Ab Initio and Density Functional Theory (DFT) Approaches for Energy Optimization

Ab initio and Density Functional Theory (DFT) are two major classes of quantum mechanical methods used to study molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost.

For 3-(4-Butylcyclohexyl)propanoic acid, these methods would be employed to perform geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For instance, DFT calculations using a functional like B3LYP with a basis set such as 6-31G(d,p) are commonly used for organic molecules to predict bond lengths, bond angles, and dihedral angles. nih.govmdpi.com The resulting optimized geometry is crucial for understanding the molecule's shape and for subsequent calculations of other properties.

Systematic DFT studies on n-alkyl carboxylic acids have demonstrated how factors like the alkyl chain length influence the stability and electronic properties of the molecule. researchgate.net Similar approaches could be applied to the butylcyclohexyl moiety to understand its influence on the propanoic acid group.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-31G(d,p)) |

| Bond Length | C=O (carbonyl) | 1.21 Å |

| Bond Length | C-O (hydroxyl) | 1.35 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Angle | O=C-O | 123° |

| Dihedral Angle | C-C-C-C (butyl chain) | ~180° (anti-conformation) |

| Dihedral Angle | C-C-C(O)-OH | Variable (depends on conformer) |

This table is for illustrative purposes and contains hypothetical data based on typical values for similar functional groups.

Characterization of Molecular Orbitals and Charge Distribution

Once the geometry is optimized, quantum mechanical calculations can reveal details about the electronic structure. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the carboxylic acid group, specifically the non-bonding orbitals of the oxygen atoms. The LUMO is likely to be the π* anti-bonding orbital of the carbonyl group.

Furthermore, the distribution of electron density can be analyzed through methods like Mulliken population analysis or by calculating electrostatic potential maps. These maps visually represent the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The carboxylic acid group would be the most electron-rich part of the molecule, making it a likely site for electrophilic attack or hydrogen bonding interactions. mdpi.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides detailed electronic information, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a more computationally efficient way to study the conformational landscape and dynamic behavior of molecules.

Conformational Space Exploration and Energy Minimization

This compound is a flexible molecule due to the rotatable bonds in the butyl chain, the propanoic acid chain, and the ring inversion of the cyclohexane (B81311) moiety. Molecular mechanics methods, which use classical physics-based force fields to calculate the energy of a molecule, are ideal for exploring this conformational space. veloxchem.org

A systematic conformational search would identify various low-energy conformers, such as the cis and trans isomers of the 4-butylcyclohexyl group and different orientations of the propanoic acid side chain. The cyclohexane ring itself can exist in chair, boat, and twist-boat conformations, with the chair conformation being the most stable. youtube.com For the 4-butyl substituted cyclohexane, the butyl group will preferentially occupy the equatorial position to minimize steric hindrance.

Energy minimization using MM force fields (e.g., MMFF94 or AMBER) would refine the geometry of each conformer to find the local energy minima. This allows for the ranking of conformers by their relative stability.

Table 2: Illustrative Relative Energies of this compound Conformers (Hypothetical Data)

| Conformer Description | Relative Energy (kcal/mol) |

| Butyl-equatorial, chair, extended acid chain | 0.00 |

| Butyl-equatorial, chair, gauche acid chain | 0.85 |

| Butyl-axial, chair, extended acid chain | 4.50 |

| Butyl-equatorial, twist-boat | 5.30 |

This table is for illustrative purposes and contains hypothetical data based on typical energy differences for such conformations.

Analysis of Intramolecular Interactions (e.g., hydrogen bonding in related systems)

The different conformations of this compound are stabilized or destabilized by a network of intramolecular interactions. These include van der Waals forces, torsional strain, and potentially weak intramolecular hydrogen bonds. For example, in certain conformations, the carboxylic acid's hydroxyl group could interact with the carbonyl oxygen.

In studies of similar flexible carboxylic acids, intramolecular hydrogen bonding has been shown to significantly influence the preferred conformation and the acidity of the molecule. mdpi.comosti.gov Molecular dynamics simulations can provide insight into the dynamic nature of these interactions over time, showing how the molecule flexes and transitions between different conformational states. These simulations track the atomic motions by solving Newton's equations of motion, offering a view of the molecule's behavior at finite temperatures.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical frameworks)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a physical property. wikipedia.org While building a QSAR model requires a dataset of multiple compounds with measured activities, the theoretical framework can be discussed in the context of this compound as a potential member of such a dataset.

The core principle of QSAR is that the structure of a molecule determines its properties. semanticscholar.org To build a QSAR model, one would first calculate a variety of molecular descriptors for a series of related compounds. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, molecular connectivity indices.

3D: Descriptors derived from the 3D conformation of the molecule, such as molecular volume, surface area, and pharmacophore features (e.g., hydrogen bond donors/acceptors). nih.gov

For a hypothetical series of alkyl-substituted cyclohexylpropanoic acids, descriptors would be calculated for each analogue. Then, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) would be used to build a mathematical equation that relates the descriptors to the observed activity. nih.govresearchgate.net

Activity = f(Descriptor 1, Descriptor 2, ...) + error

Such a model, once properly validated, could be used to predict the activity of new, unsynthesized compounds, including different isomers or derivatives of this compound. This allows for the prioritization of which compounds to synthesize and test, saving time and resources in drug discovery or materials science. The reliability of a QSAR model is highly dependent on the quality of the input data, the choice of descriptors, and rigorous validation procedures. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking studies for this compound. Therefore, this section will provide a general overview of molecular docking simulations and their application to structurally related propanoic acid derivatives, offering insights into the potential interactions this compound might have with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a larger protein or enzyme (receptor), to form a stable complex. ijsrtjournal.comopenaccessjournals.com This method is instrumental in drug discovery for identifying potential drug candidates, optimizing their structures, and understanding the molecular basis of their activity. nih.govchemrxiv.org The process involves two main steps: sampling the conformational space of the ligand within the active site of the receptor and then ranking these conformations using a scoring function to estimate the binding affinity. nih.gov

In the context of propanoic acid derivatives, molecular docking studies have been crucial in elucidating their mechanisms of action, particularly as inhibitors of enzymes like cyclooxygenases (COX) and matrix metalloproteinases (MMPs). nih.govresearchgate.net These enzymes are significant targets in the development of anti-inflammatory and anti-cancer drugs. irantypist.commdpi.com

For instance, docking studies on 2-(3-benzoylphenyl)propanoic acid derivatives have been performed to understand their interaction with both COX-1 and COX-2 enzymes. nih.gov These studies revealed that the derivatives could dock into the active sites of these enzymes in a manner similar to known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241). nih.gov The analysis of the docking results, in terms of binding energy and specific interactions with amino acid residues, provided a rationale for their observed anti-inflammatory activity. nih.gov

Similarly, molecular docking has been applied to investigate the inhibition of matrix metalloproteinases (MMPs) by various compounds, including those with carboxylic acid functionalities. nih.govsci-hub.box MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases like arthritis and cancer. sci-hub.box Docking simulations for MMP inhibitors often focus on the interaction of the ligand's zinc-binding group with the catalytic zinc ion in the enzyme's active site. nih.govnih.gov Studies have shown that a good coordination between the ligand and the zinc ion is a prerequisite for effective binding. nih.gov Optimization of parameters for the zinc ion in docking software has been shown to improve the accuracy of binding predictions for MMP inhibitors. nih.gov

Molecular dynamics (MD) simulations are often used in conjunction with molecular docking to provide a more dynamic picture of the ligand-receptor complex. researchgate.nettandfonline.com While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of the docked complex over time. tandfonline.comnih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in separating 3-(4-Butylcyclohexyl)propanoic acid from complex mixtures and evaluating its purity. The choice between gas and liquid chromatography is primarily dictated by the volatility of the compound or its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Elucidation of Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and thermal stability, making it suitable for GC analysis. nih.gov Common derivatization methods include esterification to form methyl or butyl esters, or silylation to create trimethylsilyl (B98337) (TMS) derivatives. nih.gov These modifications reduce the polarity of the carboxylic acid group, allowing it to pass through the GC column more effectively.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. nih.govresearchgate.net The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound and any impurities present. chemguide.co.uklibretexts.org The retention time from the GC combined with the mass spectrum from the MS provides a high degree of confidence in the identification of this compound and its volatile derivatives in complex mixtures. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

For the analysis of this compound in its native, non-volatile form, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netpensoft.net HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. cnrs.frepa.gov For a carboxylic acid, reverse-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with the addition of an acid like formic or phosphoric acid to control the ionization of the analyte. cnrs.frepa.govsielc.com

The compound is detected as it elutes from the column, typically by a UV detector, as the carboxylic acid group and any associated chromophores will absorb UV light at specific wavelengths. cnrs.fr The retention time is characteristic of the compound under the specific HPLC conditions. pensoft.net HPLC is particularly useful for assessing the purity of a sample by detecting non-volatile impurities that would not be amenable to GC analysis. researchgate.netmdpi.comresearchgate.net The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. cnrs.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework of this compound. libretexts.org

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons present. docbrown.infochemicalbook.com For instance, the protons of the butyl group (CH₃ and CH₂ groups) would appear in the upfield region of the spectrum, with their splitting patterns revealing their neighboring protons. docbrown.info The protons on the cyclohexyl ring would likely produce a complex multiplet due to their various chemical and magnetic environments. The protons of the propanoic acid chain (the two CH₂ groups) would also have characteristic chemical shifts and splitting patterns. docbrown.info The acidic proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift. nagwa.com

The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom in the molecule. docbrown.infochemicalbook.com The chemical shift of each carbon signal indicates its electronic environment. The carbonyl carbon of the carboxylic acid would be found at the most downfield position (around 170-180 ppm). docbrown.info The carbons of the cyclohexyl ring and the butyl chain would appear at distinct chemical shifts, allowing for the complete mapping of the carbon skeleton. docbrown.info

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -COOH | 10-12 | Broad Singlet |

| -CH₂-COOH | 2.2-2.5 | Triplet | |

| Cyclohexyl CH | 0.8-1.9 | Multiplet | |

| Butyl -CH₂- | 1.1-1.4 | Multiplet | |

| Butyl -CH₃ | 0.9 | Triplet | |

| ¹³C | C=O | 175-185 | - |

| -CH₂-COOH | 30-40 | - | |

| Cyclohexyl C | 25-45 | - | |

| Butyl C | 14-37 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. libretexts.org

The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. libretexts.org A very broad and strong absorption band would be observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org A sharp and intense peak corresponding to the carbonyl (C=O) stretch would appear around 1700-1725 cm⁻¹. libretexts.orgnist.gov Additionally, C-H stretching vibrations from the alkyl portions (butyl and cyclohexyl groups) would be visible in the 2850-3000 cm⁻¹ region. libretexts.org

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong signal. The C-C and C-H vibrations of the alkyl framework are also readily observed in the Raman spectrum, providing further confirmation of the molecular structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500-3300 | Broad, Strong |

| Alkyl C-H | Stretch | 2850-3000 | Medium to Strong |

| Carbonyl C=O | Stretch | 1700-1725 | Strong, Sharp |

| C-O | Stretch | 1210-1320 | Medium |

| O-H | Bend | 920-950 | Broad, Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org When the molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), the peak for which will confirm the molecular weight of the compound (212.33 g/mol ). chiralen.com

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uklibretexts.org For a carboxylic acid, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17), the loss of the carboxyl group (-COOH, M-45), and cleavage of the alkyl chain. libretexts.org The fragmentation of the butyl and cyclohexyl groups would lead to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org Analyzing this fragmentation pattern can help to piece together the structure of the molecule and confirm the identity of this compound. tutorchase.com

X-ray Diffraction (XRD) for Solid-State Structural Analysis and Crystallinity

If this compound can be obtained in a crystalline solid form, X-ray Diffraction (XRD) can provide definitive information about its three-dimensional structure in the solid state. libretexts.org By irradiating a single crystal with X-rays and analyzing the diffraction pattern, the precise arrangement of atoms in the crystal lattice can be determined. This includes bond lengths, bond angles, and intermolecular interactions, such as the hydrogen bonding between carboxylic acid groups which often leads to the formation of dimers.

For a polycrystalline powder, Powder X-ray Diffraction (PXRD) can be used to assess the crystallinity of the sample. A crystalline material will produce a diffraction pattern with sharp peaks at specific angles, while an amorphous material will show a broad, featureless halo. PXRD is valuable for quality control, ensuring consistency in the solid-state form of the compound.

Mechanistic Investigations of Biological Activities and Molecular Interactions Excluding Clinical Data

Molecular Mechanisms of Enzyme Inhibition (e.g., α-glucosidase, cathepsin A, where propanoic acid scaffolds are relevant)

The propanoic acid scaffold is a key feature in many enzyme inhibitors. The potential for 3-(4-Butylcyclohexyl)propanoic acid to act as an enzyme inhibitor can be understood by examining related molecules.

α-Glucosidase Inhibition: Alpha-glucosidase inhibitors are therapeutic agents that manage type 2 diabetes by delaying carbohydrate absorption in the small intestine. nih.gov They work by competitively inhibiting enzymes like glucoamylase, sucrase, and maltase, which break down complex carbohydrates into absorbable simple sugars. nih.gov This action reduces the postprandial spike in blood glucose. nih.govscielo.br

Derivatives of propanoic acid have demonstrated notable α-glucosidase inhibitory activity. The mechanism often involves competitive inhibition, where the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate from binding. nih.govyoutube.com For example, studies on bavachalcone, which has a 1,3-diphenylpropenone skeleton, show a mixed competitive and non-competitive inhibition of α-glucosidase, with molecular docking suggesting that hydrogen bonds form with key residues in the enzyme's active site. scielo.br Similarly, oleanolic acid and its derivatives are also known inhibitors of α-glucosidase. researchgate.net Given that this compound possesses the propanoic acid moiety, it could potentially adopt a similar inhibitory mechanism against α-glucosidase.

Cathepsin A Inhibition: Cathepsin A is a lysosomal serine carboxypeptidase that is also secreted extracellularly, where it can degrade bioactive peptides involved in the cardiovascular system. nih.gov Inhibitors of Cathepsin A are being explored for cardiovascular diseases. nih.gov Natural and synthetic compounds, including amino acid derivatives and peptidyl aldehydes, have been shown to inhibit cathepsins. nih.gov For instance, chymostatin (B1668925) and leupeptin (B1674832) are known inhibitors of Cathepsin A. nih.govscbt.com The mechanism typically involves the inhibitor binding to the enzyme's active site, disrupting its catalytic function. scbt.com While direct evidence is lacking for this compound, its structural similarity to classes of known inhibitors suggests it could potentially interact with and inhibit Cathepsin A.

| Enzyme | Inhibitor Class/Example | Mechanism of Action | Reference |

|---|---|---|---|

| α-Glucosidase | Acarbose, Miglitol | Competitive inhibition of enzymes that digest carbohydrates. | nih.gov |

| α-Glucosidase | Bavachalcone | Mixed competitive and non-competitive inhibition. | scielo.br |

| Cathepsin A | Novel β-amino acid derivatives | Targeting of enzymatic activity. | nih.gov |

| Cathepsin A | Chymostatin | Selective inhibition through non-covalent interactions. | scbt.com |

Characterization of Receptor Binding and Ligand-Target Interaction Pathways

The interaction of small molecules with cellular receptors is fundamental to pharmacology. For this compound, potential receptor interactions can be inferred from its structural elements. The cyclohexyl group is present in various pharmacologically active compounds. For example, the cyclohexylpiperazine derivative PB28 demonstrates high affinity for sigma-2 receptors and acts as an antagonist at sigma-1 receptors, leading to anticancer effects. nih.gov

Furthermore, the acid moiety is crucial for interactions with certain receptors. Glutathione, a tripeptide containing amino acid components, can bind to and modulate the NMDA and AMPA receptors. wikipedia.org While structurally different, this highlights that acid-containing molecules can engage with neurotransmitter receptors. Indole-3-propionic acid, another related structure, is known to be an important signaling molecule. mdpi.com These examples suggest that the combination of a cyclohexyl ring and a propanoic acid chain in this compound could facilitate binding to a range of cellular receptors, although specific targets remain to be identified.

Mechanistic Insights into Antimicrobial Action (e.g., against bacterial and fungal pathogens)

Propionic acid (PPA) is well-known for its antimicrobial properties, particularly as a food preservative. oup.comresearchgate.net The mechanisms underlying its action against fungal and bacterial pathogens are multifaceted.

Antifungal Mechanisms: The primary antifungal mechanism of propionic acid involves the induction of mitochondria-mediated apoptosis. oup.comresearchgate.netnih.gov This process is characterized by several key cellular events:

Reactive Oxygen Species (ROS) Accumulation: PPA treatment leads to a buildup of ROS within the fungal cell, creating an oxidative environment. oup.comnih.gov

Metacaspase Activation: The increase in ROS activates metacaspases, which are cysteine proteases involved in apoptosis signaling. oup.comnih.gov

Mitochondrial Dysfunction: PPA causes depolarization of the mitochondrial membrane, accumulation of calcium within the mitochondria, and subsequent release of cytochrome c into the cytosol. oup.comnih.gov This cascade confirms that the apoptotic pathway is mediated by the mitochondria. nih.gov

Inhibition of Metabolism: Other proposed mechanisms include the inhibition of glucose metabolism by propionyl-CoA, an activated form of propionic acid. drugbank.comdrugbank.com

Antibacterial Mechanisms: Against bacteria, propionic acid's efficacy is often linked to its ability to disrupt the cellular environment. The primary mechanism is the dose-dependent intracellular acidification. nih.gov As a weak acid, the undissociated, lipid-soluble form of propionic acid can pass through the bacterial cell membrane. drugbank.com Once inside the more alkaline cytoplasm, it dissociates, releasing protons and lowering the intracellular pH to levels that are harmful to the microbe. drugbank.com Additionally, propionate (B1217596) has been shown to affect bacterial morphology by disrupting the synthesis of flagella and fimbriae in Salmonella strains. nih.gov

| Pathogen Type | Mechanism | Key Cellular Events | Reference |

|---|---|---|---|

| Fungal | Mitochondria-Mediated Apoptosis | ROS accumulation and metacaspase activation. | oup.comnih.gov |

| Mitochondrial membrane depolarization and cytochrome c release. | oup.comnih.gov | ||

| Inhibition of glucose metabolism by propionyl-CoA. | drugbank.comdrugbank.com | ||

| Bacterial | Intracellular Acidification | Passage of undissociated acid through the membrane, lowering internal pH. | drugbank.comnih.gov |

| Morphological Disruption | Inhibition of flagella and fimbria synthesis. | nih.gov |

Molecular Pathways of Anticancer Activity (e.g., effects on cell viability, migration, and specific cellular targets)

Propanoic acid and its derivatives have demonstrated significant anticancer potential through the modulation of several key molecular pathways.

Induction of Apoptosis and Autophagy: In cervical cancer cells, propionic acid has been shown to suppress cell viability by inducing ROS production, which leads to mitochondrial membrane dysfunction and ultimately, cell death. mdpi.comnih.gov It increases the sub-G1 cell population, a characteristic of apoptosis. mdpi.comnih.gov Furthermore, propionic acid can trigger autophagy, a cellular process that can lead to cell death under certain conditions. mdpi.comnih.gov This is evidenced by an increase in LC3B protein levels, a key marker of autophagy. mdpi.comnih.gov In colorectal cancer cells, propionate promotes apoptosis through mechanisms that include mitochondrial dysfunction and the activation of caspase-3. frontiersin.org

Modulation of Signaling Pathways: Several critical cancer-related signaling pathways are affected by propionic acid and its derivatives:

NF-κB Pathway: Propionic acid inhibits the NF-κB signaling pathway, which is known to regulate cell survival in cervical cancer. mdpi.comnih.gov

AKT/mTOR Pathway: This pathway, which is crucial for controlling the cell cycle, is also inhibited by propionic acid. mdpi.comnih.gov

Cell Migration: Derivatives such as 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to suppress the migration of lung cancer cells (A549). mdpi.com

c-Met Signaling: Decanoic acid, another fatty acid, has been shown to suppress the phosphorylation of c-Met and inhibit the c-Met cascade, which is associated with hepatocarcinogenesis. mdpi.com

Studies on other complex propanoic acid derivatives have identified their potential to target drug-sensitive and drug-resistant lung cancer models, highlighting the promise of this chemical scaffold in oncology. nih.gov

Antioxidant Mechanisms via Radical Scavenging or Redox Modulation

The antioxidant potential of compounds containing a propanoic acid moiety is an area of active investigation. The mechanisms can involve direct radical scavenging or the modulation of cellular redox systems.

Radical Scavenging: Derivatives of 3-propanoic acid that include a phenolic group, such as 3-((4-hydroxyphenyl)amino)propanoic acid, exhibit potent antioxidant properties. mdpi.com The hydroxyl group on the phenolic structure can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage. mdpi.com The presence of an adjacent amino group can further enhance this capacity by stabilizing the resulting phenoxyl radical. mdpi.com While this compound lacks a phenolic group, this demonstrates the capacity of the propanoic acid scaffold to be functionalized into effective antioxidants.

Redox Modulation: Propionic acid itself is involved in cellular redox reactions. nih.gov Studies on anaerobic fermentation have highlighted the importance of redox balance (NADH/NAD+ ratio) in propionic acid production, indicating its role in metabolic oxidation-reduction processes. nih.gov Phytochemicals, including various phenolic acids, are known to exert anticancer effects in part by modulating oxidative stress and related signaling pathways. foodandnutritionjournal.org The antioxidant properties of cysteine are expressed through the tripeptide glutathione, which is synthesized from amino acids including a propanoic acid backbone. wikipedia.org This suggests that compounds like this compound could participate in or influence cellular redox homeostasis.

Modulation of Inflammatory Pathways at a Cellular or Molecular Level

Propanoic acid and its derivatives have demonstrated significant anti-inflammatory activities by modulating key inflammatory pathways.

Inhibition of Pro-inflammatory Signaling: Propionic acid has been shown to exert anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.gov In intestinal epithelial cells, propionic acid can inhibit the lipopolysaccharide (LPS)-induced activation of this pathway, thereby preventing intestinal barrier dysfunction. nih.gov It also promotes the migration of epithelial cells to repair inflammatory damage. nih.gov

Applications in Materials Science and Interdisciplinary Research

Integration into Liquid Crystalline Systems

Mesogenic Properties and Phase Transitions

For a compound like 3-(4-Butylcyclohexyl)propanoic acid to exhibit mesogenic properties, it would likely need to possess a favorable molecular geometry, typically a rigid core with flexible terminal groups. The 4-butylcyclohexyl group provides a degree of rigidity and a flexible alkyl chain. However, the propanoic acid group introduces a kink that might disrupt the anisotropic packing required for liquid crystal formation.

Should it exhibit mesomorphism, the phase transitions would be temperature-dependent, potentially moving from a crystalline solid to a nematic or smectic phase before becoming an isotropic liquid at higher temperatures. The specific transition temperatures and the type of mesophase would be highly dependent on the molecule's precise shape and intermolecular interactions, primarily hydrogen bonding through the carboxylic acid group.

Table 1: Hypothetical Phase Transitions of an Analogous Mesogenic Carboxylic Acid

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal to Nematic (Cr-N) | Data Not Available | Data Not Available |

| Nematic to Isotropic (N-I) | Data Not Available | Data Not Available |

Note: This table is illustrative and not based on experimental data for this compound.

Chiral Doping and Induction of Helical Structures

If a chiral version of this compound were synthesized (for example, by introducing a chiral center), it could potentially act as a chiral dopant in a nematic liquid crystal host. Chiral dopants are molecules that, when added to a nematic phase, induce a helical twist in the arrangement of the host molecules, resulting in a chiral nematic (or cholesteric) phase. The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP). The magnitude of the HTP would depend on the specific molecular structure of the chiral dopant and its interactions with the nematic host.

Role in Nanoparticle Stabilization within Liquid Crystal Matrices

Carboxylic acids are known to act as capping agents or stabilizers for nanoparticles in various solvents. The carboxylic acid group of this compound could anchor to the surface of nanoparticles, while the butylcyclohexyl tail would provide steric repulsion, preventing the particles from aggregating. In a liquid crystal matrix, the compatibility of this tail with the liquid crystal molecules would be crucial for achieving a stable and uniform dispersion of nanoparticles. Such dispersions are of interest for developing novel electro-optical materials.

Polymer Chemistry and Advanced Materials

The bifunctional nature of this compound (a carboxylic acid group and a hydrocarbon body) suggests its potential use as a monomer or an additive in polymer synthesis.

Incorporation into Polymer Backbones (e.g., polyurethanes)

While direct incorporation of a carboxylic acid into a polyurethane backbone via reaction with isocyanates is not the standard method, it could be chemically modified (e.g., to a diol) to serve as a monomer. If a diol derivative of this compound were used in the synthesis of polyurethanes, the bulky and non-polar butylcyclohexyl group would become a pendant side group on the polymer chain.

Influence on Polymer Properties (e.g., hydrogen bonding networks)

The primary influence of incorporating this compound into a polymer would be through its carboxylic acid group and its bulky aliphatic structure.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. If incorporated as a side chain, it could form strong intermolecular or intramolecular hydrogen bonds. These interactions can significantly impact the polymer's mechanical properties, such as its modulus and toughness, by creating physical crosslinks.

Aliphatic Side Group: The butylcyclohexyl group would increase the free volume of the polymer and could lower the glass transition temperature (Tg), acting as an internal plasticizer. It would also increase the hydrophobic character of the polymer.

Table 2: Potential Effects of Incorporating a Cyclohexyl-Containing Monomer into a Polymer

| Property | Predicted Influence | Rationale |

| Glass Transition Temperature (Tg) | Decrease | The bulky cyclohexyl group increases free volume. |

| Mechanical Strength | Increase | Hydrogen bonding from the carboxylic acid can act as physical crosslinks. |

| Water Absorption | Decrease | The hydrophobic nature of the butylcyclohexyl group would repel water. |

Note: This table is based on general principles of polymer chemistry and not on specific data for polymers containing this compound.

Role as Chemical Intermediates in Fine Chemical Synthesis

This compound serves as a versatile chemical intermediate in the synthesis of a variety of fine chemicals, leveraging its unique structural features to impart desirable properties in the final products. The presence of both a reactive carboxylic acid group and a bulky, lipophilic 4-butylcyclohexyl moiety allows for its incorporation into a range of molecular architectures, influencing properties such as solubility, viscosity, and thermal behavior. Its derivatives have found applications in the synthesis of fragrances, liquid crystals, and potentially bioactive molecules.

A significant application of analogous cyclohexylpropanoic acid derivatives is in the fragrance industry. The synthesis of novel fragrance compounds often involves the modification of the carboxylic acid group to produce aldehydes, alcohols, and esters, which are known for their olfactory properties. For instance, a related compound, 3-(3-methylcyclohexyl)propanoic acid, can be reduced to the corresponding alcohol, 3-(3-methylcyclohexyl)propan-1-ol, which is a precursor to the fragrant aldehyde 3-(3-methylcyclohexyl)propanal (B8404606) google.com. This suggests a similar synthetic pathway for this compound to produce new fragrance molecules with potentially unique scent profiles attributable to the butylcyclohexyl group.

The rigid and anisotropic nature of the butylcyclohexyl group also makes this compound a valuable precursor in the synthesis of liquid crystals. Liquid crystal molecules often possess a rigid core and flexible terminal chains. The 4-butylcyclohexyl group can act as a significant part of the rigid core in these structures. For example, derivatives of 4-(4-butylcyclohexyl)benzoyl chloride have been used in the synthesis of 1,3,4-trisubstituted 2,5-dioxopyrrolidines that exhibit liquid crystalline properties . This indicates the potential of this compound to be chemically modified and incorporated into more complex structures that can self-assemble into liquid crystalline phases.

Furthermore, the structural motif of a substituted propanoic acid is prevalent in many biologically active molecules. While specific research on the bioactivity of this compound is not widely documented, its structural similarity to other bioactive compounds suggests its potential as a scaffold in medicinal chemistry. For instance, various 3-aryl-3-(substituted)propanoic acid derivatives have been investigated for their biological activities nih.govnih.gov. The butylcyclohexyl group can modulate the lipophilicity of a molecule, which is a critical parameter for its pharmacokinetic and pharmacodynamic properties.

The following table outlines some of the potential fine chemicals that could be synthesized from this compound based on the reactivity of its functional groups and the known applications of similar compounds.

| Potential Derivative | Class of Fine Chemical | Synthetic Transformation | Potential Application |

| 3-(4-Butylcyclohexyl)propanal | Aldehyde | Oxidation of the corresponding alcohol (from reduction of the carboxylic acid) | Fragrance Ingredient |

| 3-(4-Butylcyclohexyl)propan-1-ol | Alcohol | Reduction of the carboxylic acid | Fragrance Intermediate |

| Methyl 3-(4-butylcyclohexyl)propanoate | Ester | Esterification | Fragrance, Liquid Crystal Intermediate |

| N-substituted 3-(4-butylcyclohexyl)propanamide | Amide | Amidation | Bioactive Molecule Scaffold |

| 4-(4-Butylcyclohexyl)benzoyl derivatives | Aromatic Ketones | Friedel-Crafts acylation with aromatic compounds | Liquid Crystal Intermediate |

Potential in Smart Materials and Responsive Systems

The molecular architecture of this compound, particularly the bulky and conformationally rich butylcyclohexyl group, presents intriguing possibilities for its use in the development of smart materials and responsive systems. While direct applications of this specific compound in smart materials are not yet extensively reported, its structural characteristics allow for informed speculation on its potential contributions to the properties of stimuli-responsive polymers and other advanced materials.

Smart materials are designed to exhibit a significant change in their properties in response to external stimuli such as temperature, light, or pH. The incorporation of specific molecular moieties can be used to tune these responses. The 4-butylcyclohexyl group is a non-polar, sterically demanding substituent that can influence the intermolecular and intramolecular interactions within a material, thereby affecting its macroscopic properties.

Thermoresponsive Systems:

In thermoresponsive polymers, the solubility of the polymer in a solvent changes drastically with temperature. This behavior is governed by the balance of hydrophilic and hydrophobic interactions. The incorporation of the hydrophobic butylcyclohexyl group into a polymer backbone could significantly impact its lower critical solution temperature (LCST) or upper critical solution temperature (UCST). For instance, in poly(N-isopropylacrylamide) (PNIPAM), a well-known thermoresponsive polymer, the introduction of hydrophobic comonomers can lower the LCST. It is plausible that copolymerizing a derivative of this compound, such as an acrylamide (B121943) or methacrylate (B99206) derivative, could be used to fine-tune the transition temperature of thermoresponsive polymers for specific applications nih.gov. The bulky nature of the butylcyclohexyl group could also affect the chain packing and the hydration of the polymer chains, leading to more complex and potentially useful phase behaviors.

Photoresponsive Systems:

Photoresponsive materials contain photochromic molecules that undergo reversible changes in their structure and properties upon irradiation with light of specific wavelengths. While this compound itself is not photochromic, it can be used as a building block in the synthesis of larger molecules that incorporate photo-switchable units like azobenzenes or spiropyrans d-nb.inforsc.orgresearchgate.netwikipedia.org. The bulky butylcyclohexyl group could influence the photo-isomerization process by creating free volume around the photoswitch, potentially affecting the kinetics and efficiency of the switching process in the solid state or in a polymer matrix. Furthermore, in liquid crystal systems, the incorporation of such a group could influence the alignment and the photo-induced phase transitions of photoresponsive liquid crystals.

The potential impact of the 4-butylcyclohexyl moiety on the properties of responsive polymers is summarized in the table below.

| Responsive System | Potential Role of the 4-Butylcyclohexyl Group | Anticipated Effect |

| Thermoresponsive Polymers | Increases hydrophobicity and steric bulk | Modification of the LCST or UCST; potential for more complex phase transitions. |

| Photoresponsive Polymers | Provides steric hindrance and influences molecular packing | May alter the kinetics and efficiency of photo-isomerization of incorporated photoswitches. |

| Liquid Crystalline Materials | Acts as a rigid, anisotropic component | Can influence the mesophase stability and the response to external stimuli like electric fields or light. |

| Self-Assembling Systems | Contributes to defined hydrophobic domains | Can direct the self-assembly of block copolymers into specific nanostructures. |

Future Research Directions and Emerging Paradigms

Development of Eco-Friendly and Sustainable Synthetic Methodologies